![molecular formula C18H16N2O2S B5542613 1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

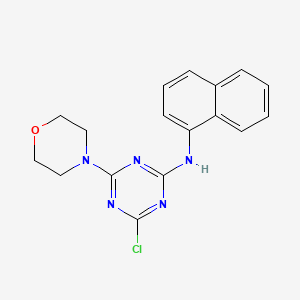

This compound belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

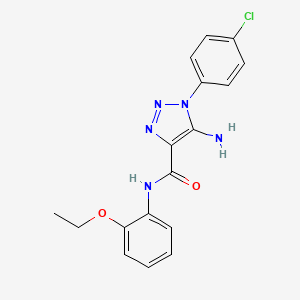

A series of new tetrahydro 1benzothieno [2,3- d ]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer have been synthesized by click reaction of 4- (prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro 1benzothieno [2,3- d ]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .Molecular Structure Analysis

The structures of the synthesized compounds were characterized by various spectroscopic techniques (1H and 13C NMR, FT-IR, and mass spectrometry) .Chemical Reactions Analysis

The oxidative cyclisation of a range of benzothieno[2,3-d]pyrimidine hydrazones to the 1,2,4-triazolo[4,3-c]pyrimidines catalysed by lithium iodide or to the 1,2,4-triazolo[1,5-c]pyrimidines with sodium carbonate is presented .Applications De Recherche Scientifique

Adenosine Mimics

The compound has found applications as adenosine mimics . Adenosine is a crucial biochemical in cellular metabolism and is used in signal transduction and regulation of physiological processes. Mimics of adenosine can be used to modulate these processes.

Analgesics

The compound has potential applications as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Anticancer Agents

The compound has been studied for its potential as an anticancer agent . Anticancer agents are drugs that are used to control or kill cancerous cells.

Antiviral Agents

The compound has potential applications as antiviral agents . Antiviral agents are medications that are used to treat viral infections by inhibiting the development of the pathogenic virus.

Kinase Inhibitors

The compound has been studied for its potential as a kinase inhibitor . Kinase inhibitors are types of enzyme inhibitors that block the action of one or more kinases. Kinases are enzymes that add phosphate groups to other molecules, such as proteins. This can turn many cellular functions on or off, and kinase inhibitors can be used to treat diseases such as cancer.

Human Epidermal Growth Factor Inhibitors

The compound has potential applications as human epidermal growth factor inhibitors . These inhibitors can be used to treat certain types of cancer by blocking the actions of a protein that signals cells to divide.

Antibacterial Potency

Compounds related to the one have shown antibacterial potency against P. aeruginosa . This suggests potential applications in the development of new antibacterial drugs.

Synthesis of 1,2,3-Triazole Derivatives

The compound has been used in the synthesis of 1,2,3-triazole derivatives . 1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry and drug discovery.

Mécanisme D'action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for anticancer therapies .

Mode of Action

This interaction could potentially inhibit the enzyme’s function, disrupting the cell cycle and leading to cell death .

Biochemical Pathways

The compound’s interaction with the Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting the function of Chk1, the compound could disrupt the normal progression of the cell cycle, leading to cell death . This could have downstream effects on other cellular processes, including DNA repair and cell survival .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The compound’s action on the Serine/threonine-protein kinase Chk1 can lead to cell death, particularly in cancer cells . This makes the compound a potential candidate for anticancer therapies .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .

Propriétés

IUPAC Name |

1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAQHFQLHGDVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)